7-Methylcoumarin

Catalog No.
S589101
CAS No.
2445-83-2
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylcoumarin

CAS Number

2445-83-2

Product Name

7-Methylcoumarin

IUPAC Name

7-methylchromen-2-one

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3

InChI Key

DLHXRDUXNVEIEY-UHFFFAOYSA-N

Synonyms

7-Methylchromen-2-one

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)O2

Hepatoprotective Activity:

One of the most promising research areas for 7-methylcoumarin is its potential to protect the liver from damage. Studies have shown that 7-methylcoumarin exhibits significant hepatoprotective effects in animal models of liver injury induced by chemicals like carbon tetrachloride (CCl4). This protection is likely due to its antioxidant properties, as 7-methylcoumarin can scavenge free radicals and prevent oxidative stress in liver cells []. Research suggests it may also enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase [].

Antibacterial and Antifungal Activity:

7-Methylcoumarin has shown potential as an antimicrobial agent against various bacteria and fungi. Studies have demonstrated its ability to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, research suggests that 7-methylcoumarin may also possess antifungal activity against Candida albicans, a common fungal pathogen []. However, further investigation is needed to understand the mechanisms of action and potential clinical applications of 7-methylcoumarin as an antimicrobial agent.

7-Methylcoumarin is a naturally occurring compound belonging to the coumarin family, characterized by its distinctive aromatic structure. Its chemical formula is C10H8O2C_{10}H_{8}O_{2} and it is recognized for its sweet, floral fragrance, which makes it a popular ingredient in perfumes and flavorings. The compound features a methyl group at the seventh position of the coumarin ring, contributing to its unique properties and reactivity.

As 7-methylcoumarin is primarily used as an internal standard, a specific mechanism of action is not applicable in this context.

  • Toxicity: While extensive data is lacking, studies suggest moderate oral toxicity in rats (LD50 = 3800 mg/kg) [].
  • Flammability: No data readily available, but the presence of an aromatic ring suggests some flammability potential.
  • Reactivity: No specific information on reactivity is available.
, including:

  • Diels–Alder Reactions: It can participate in regiospecific inverse electron demand Diels–Alder reactions. For instance, 7-methylcoumarin-4-azadienes react with dihydropyran and dihydrofuran under specific conditions, forming complex products .
  • Michael Addition: The compound can react with electron-deficient alkenes through Michael addition, particularly when deprotonated in the presence of bases like triethylamine .

7-Methylcoumarin exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which can help in mitigating oxidative stress in biological systems.
  • Inhibition of Cytochrome P450 Enzymes: Research indicates that 7-methylcoumarin acts as a mechanism-based inhibitor for certain cytochrome P450 enzymes (CYP2A6), which are crucial for drug metabolism .
  • Antimicrobial Activity: Some studies suggest potential antimicrobial effects against various pathogens.

Several methods exist for synthesizing 7-methylcoumarin:

  • Pechmann Condensation: This method involves the reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst. This approach yields high amounts of 7-methylcoumarin .
  • Three-Component Reactions: Recent studies have explored three-component reactions involving 7-hydroxy-4-methylcoumarin derivatives and other reagents to form novel coumarin derivatives .

7-Methylcoumarin finds applications across various fields:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in designing compounds with antioxidant or antimicrobial properties.

Research has focused on the interactions of 7-methylcoumarin with biological molecules:

  • Cytochrome P450 Interactions: Studies have demonstrated that 7-methylcoumarin interacts with cytochrome P450 enzymes, affecting drug metabolism. This interaction highlights its potential as a pharmacological agent or as a tool for studying metabolic pathways .

Several compounds share structural similarities with 7-methylcoumarin. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
CoumarinBasic coumarin structureFound in many plants; used in traditional medicine
6-MethylcoumarinMethyl group at position 6Exhibits different biological activity profiles
4-MethylcoumarinMethyl group at position 4Often used in synthetic organic chemistry
7-HydroxycoumarinHydroxyl group at position 7Increased solubility; potential for enhanced bioactivity

Each of these compounds exhibits distinct properties and reactivities due to variations in their functional groups and positions on the coumarin ring.

7-Methylcoumarin, a simple alkylated derivative of coumarin (1,2-benzopyrone), emerged as a compound of interest during the early 20th century as researchers explored structural modifications of natural coumarins. While coumarin itself was first isolated from tonka beans (Dipteryx odorata) in 1820, systematic studies on methyl-substituted coumarins began in the mid-1900s. The specific synthesis of 7-methylcoumarin was reported in the 1950s, with its CAS registry number (2445-83-2) established thereafter. Early investigations focused on its fluorescence properties and reactivity patterns, which distinguished it from other coumarin isomers. By the 1980s, its role as a cytochrome P450 inhibitor sparked renewed interest in pharmacological applications.

Structural Classification Within Coumarin Derivatives

7-Methylcoumarin belongs to the simple coumarin subclass, characterized by a benzopyrone core with non-oxygenated substituents. Its structure consists of a coumarin backbone (C₉H₆O₂) with a methyl group at the 7-position of the benzene ring (Figure 1). This substitution pattern differentiates it from:

  • 4-Hydroxycoumarins (e.g., warfarin), which have anticoagulant properties
  • Furanocoumarins (e.g., psoralen), containing fused furan rings
  • Pyranocoumarins, which feature additional pyran moieties

The methyl group at position 7 imposes distinct electronic effects, reducing the compound’s polarity compared to hydroxylated coumarins like umbelliferone (7-hydroxycoumarin).

Table 1: Structural Comparison of Select Coumarin Derivatives

CompoundSubstituentsMolecular FormulaKey Properties
CoumarinNoneC₉H₆O₂Parent compound, floral scent
7-Methylcoumarin-CH₃ at C7C₁₀H₈O₂Fluorescent, CYP2A6 inhibitor
Umbelliferone-OH at C7C₉H₆O₃UV-absorbent, biosynthesis intermediate
Warfarin-OH at C4, -CH₂CO at C3C₁₉H₁₆O₄Anticoagulant

Significance in Organic and Medicinal Chemistry Research

In organic synthesis, 7-methylcoumarin serves as a model substrate for studying electrophilic aromatic substitution and lactone ring stability. Its methyl group enhances solubility in nonpolar solvents, making it useful in photochemical studies. Medicinally, the compound exhibits:

  • CYP2A6 inhibition: Acts as a mechanism-based inhibitor of human cytochrome P450 2A6, a critical enzyme in nicotine metabolism.
  • Antioxidant activity: Demonstrates hepatoprotective effects in carbon tetrachloride-induced liver injury models by reducing thiobarbituric acid-reactive substances (TBARS) and restoring superoxide dismutase (SOD) levels.
  • Structural template: Used to develop fluorogenic probes for enzyme assays due to its stable fluorescence emission.

Pechmann Reaction-Based Synthesis

The Pechmann condensation represents the most widely employed synthetic approach for 7-methylcoumarin synthesis, involving the condensation of phenolic compounds with beta-ketoesters under acidic conditions [2]. This reaction proceeds through a well-established mechanism involving esterification, intramolecular cyclization, and dehydration steps [6]. The synthetic pathway offers excellent regioselectivity and has been extensively optimized for industrial applications [4].

Resorcinol and Ethyl Acetoacetate Condensation

The condensation of resorcinol with ethyl acetoacetate constitutes the fundamental reaction pathway for 7-methylcoumarin synthesis [1] [3]. The reaction mechanism initiates with nucleophilic attack of the resorcinol hydroxyl group on the activated ethyl acetoacetate, forming a beta-hydroxy ester intermediate [1]. This intermediate subsequently undergoes intramolecular cyclization through Lewis acid-catalyzed condensation, followed by dehydration to yield the desired coumarin product [15].

Experimental studies demonstrate that optimal yields are achieved when resorcinol and ethyl acetoacetate are employed in specific molar ratios [3] [19]. Research indicates that a 1:1.2 to 1:2 molar ratio of resorcinol to ethyl acetoacetate provides superior conversion rates, with yields ranging from 88% to 97% under optimized conditions [3] [17]. The reaction typically requires temperatures between 90°C and 170°C, with reaction times varying from 2 to 5 hours depending on the catalytic system employed [4] [8].

Temperature optimization studies reveal that reaction efficiency increases significantly with elevated temperatures up to 140°C, beyond which diminishing returns are observed [19]. The activation energy for this transformation has been calculated at 12.6 kcal/mol when employing sulfonic acid functionalized catalysts [6] [19].

Catalytic Systems in Pechmann Condensation

Sulfated Zirconia Catalysts

Sulfated zirconia represents one of the most effective catalytic systems for 7-methylcoumarin synthesis, demonstrating exceptional activity and selectivity [4] [8]. Nano-crystalline sulfated zirconia catalysts prepared through sol-gel techniques exhibit remarkable catalytic performance, achieving complete conversion of resorcinol with near-quantitative selectivity [4]. The catalytic activity correlates directly with the tetragonal phase content in zirconia, with higher tetragonal phase concentrations leading to enhanced performance [8].

Studies investigating zinc-doped sulfated zirconia systems reveal that 6% zinc loading on sulfated zirconia calcined at 600°C provides optimal catalytic performance [8]. This catalyst system achieves 89% yield of 7-methylcoumarin under solvent-free conditions at 120°C within 3 hours [8]. The enhanced activity results from increased acid site density and improved Lewis acid character imparted by zinc incorporation [8].

Phosphotungstic Acid Systems

Phosphotungstic acid-based catalysts demonstrate excellent efficacy in 7-methylcoumarin synthesis through Pechmann condensation [9] [12]. Metal-organic framework supported phosphotungstic acid catalysts, particularly 55 weight percent phosphotungstic acid on strontium-based metal-organic frameworks, achieve yields up to 89% under optimized conditions [9]. The catalytic activity enhancement results from the balanced Brønsted to Lewis acid ratio, with maximum activity observed at 55 weight percent phosphotungstic acid loading [9].

The phosphotungstic acid catalytic system operates effectively at 140°C with reaction times of 4 hours, providing environmentally benign synthesis conditions [9] [12]. Potentiometric titration studies confirm that catalytic activity correlates with total acidity, with the 55 weight percent loading providing optimal acid site distribution [9].

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Reaction Conditions
Sulfated Zirconia1703.094Solvent-free
6% Zinc/Sulfated Zirconia1203.089Solvent-free
Phosphotungstic Acid/Sr-MOF1404.089Solvent-free
Nano-crystalline Sulfated Zirconia1102.0100Solvent-free

Solvent-Free and Ultrasound-Assisted Approaches

Solvent-Free Methodologies

Solvent-free Pechmann condensation has emerged as a preferred synthetic approach due to environmental considerations and enhanced reaction efficiency [10] [17]. Research demonstrates that solvent-free conditions consistently provide superior yields compared to solution-phase reactions, with typical improvements of 20-30% over conventional methods [17] [18]. The absence of solvent facilitates better reactant contact with heterogeneous catalysts and eliminates mass transfer limitations [15].

Comparative studies between solvent-free and conventional heating methods reveal significant advantages for solvent-free approaches [17]. Under microwave irradiation at 130°C, solvent-free reactions achieve 97% yield of 7-methylcoumarin within 20 minutes, while conventional thermal heating under identical conditions provides only 18% conversion after the same duration [17].

Temperature optimization in solvent-free systems indicates optimal performance at 110-130°C, with higher temperatures leading to product decomposition and reduced selectivity [15] [21]. Catalyst loading studies demonstrate that 10 mol% catalyst loading provides optimal performance, with further increases showing no additional benefit [15].

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis offers significant advantages in reaction time reduction and yield enhancement for 7-methylcoumarin preparation [10]. Operating at 20 kHz frequency with 90% power output, ultrasonic irradiation reduces reaction times from 7 hours to 40 minutes while maintaining yields of 85-95% [10]. The acoustic cavitation generated during ultrasonic irradiation enhances mass transfer and provides localized heating effects that accelerate the condensation reaction [10].

Comparative analysis between ultrasonic and conventional heating methods demonstrates superior efficiency for ultrasonic approaches [10]. The enhanced performance results from improved mixing, increased reaction rates due to cavitation effects, and more uniform temperature distribution throughout the reaction mixture [10].

Alternative Synthetic Routes

Knoevenagel Condensation Adaptations

Knoevenagel condensation provides an alternative synthetic pathway for 7-methylcoumarin synthesis, particularly when utilizing 2-hydroxybenzaldehyde derivatives as starting materials [13] [16]. This approach involves condensation between salicylaldehyde compounds and activated methylene compounds in the presence of basic catalysts [13]. The reaction proceeds through initial aldol-type condensation followed by cyclization and dehydration steps [16].

Ionic liquid mediated Knoevenagel condensation has been successfully applied to coumarin synthesis, utilizing piperidine and acetic acid in moisture-stable room temperature ionic liquids [16]. This methodology achieves yields of 70-85% under mild conditions at room temperature, with reaction times ranging from 2-8 hours [16]. The ionic liquid medium provides enhanced reactant solubility and facilitates catalyst recovery and recycling [16].

Recent developments in Knoevenagel condensation employ phenyliododiacetate as a mediating agent in ethanol at 35-40°C [10]. This modified approach achieves yields of 90-92% with significantly reduced reaction times compared to traditional methods [10]. The enhanced performance results from the unique reactivity profile of phenyliododiacetate, which facilitates both the condensation and subsequent cyclization steps [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized 7-methylcoumarin preparation by dramatically reducing reaction times while maintaining or improving yields [11] [14] [17]. Microwave irradiation at 500 watts with zirconium sulfate tetrahydrate catalyst achieves 87.5% yield within 12 minutes, representing a significant improvement over conventional heating methods [11]. The enhanced efficiency results from selective heating of polar reactants and catalysts, leading to more uniform temperature distribution and reduced thermal gradients [14].

Optimization studies reveal that microwave power and irradiation time require careful balance to achieve optimal results [13] [14]. Research indicates that 60 seconds to 10 minutes represents the optimal irradiation time range, with longer exposure leading to product decomposition [13]. Temperature control during microwave irradiation proves critical, with optimal performance achieved at 100-130°C depending on the specific catalyst system employed [17].

Comparative analysis between microwave-assisted and conventional synthesis methods demonstrates substantial advantages for microwave approaches [14] [17]. Microwave-assisted Pechmann condensation using Amberlyst-15 achieves 97% yield in 20 minutes, while conventional heating requires several hours to achieve comparable conversion [17]. The time reduction factor typically ranges from 10-20 fold, making microwave-assisted synthesis highly attractive for industrial applications [14].

Synthesis MethodCatalyst/ConditionsTemperature (°C)TimeYield (%)
Knoevenagel CondensationPiperidine/Acetic Acid in Ionic Liquid252-8 hours70-85
Microwave-assisted KnoevenagelPhenyliododiacetate in Ethanol4040 minutes90-92
Ultrasound-assisted Synthesis20 kHz, 90% power2540 minutes85-95
Microwave-assisted PechmannZirconium Sulfate Tetrahydrate50012 minutes87.5

Influence of Catalyst Design on Yield and Purity

Catalyst design parameters exert profound influence on both yield and purity of 7-methylcoumarin synthesis [15] [18] [21]. Acid site density represents the primary determinant of catalytic activity, with optimal performance typically achieved at acid loadings between 1.0-5.0 mmol per gram of catalyst [18]. Surface area and pore structure characteristics significantly impact reactant accessibility to active sites, with mesoporous catalysts generally outperforming microporous alternatives [15].

Acid Site Density and Distribution

Research demonstrates that both Brønsted and Lewis acid sites contribute to catalytic activity, with the optimal ratio dependent on reaction conditions and substrate structure [6] [19]. Sulfonic acid functionalized catalysts exhibit superior performance due to high Brønsted acidity, achieving yields up to 97% under optimized conditions [17] [18]. The relationship between acid site density and catalytic activity follows a volcano-type curve, with maximum activity observed at intermediate acid loadings [15].

Metal-organic framework catalysts with sulfonic acid functionalization demonstrate enhanced performance compared to unfunctionalized analogues [6] [19]. The activation energy for coumarin synthesis decreases from 22.6 kcal/mol to 12.6 kcal/mol when comparing unfunctionalized to sulfonic acid functionalized metal-organic frameworks [6] [19]. This substantial reduction in activation barrier directly translates to improved reaction rates and enhanced overall efficiency [19].

Catalyst Reusability and Stability

Heterogeneous catalyst reusability represents a critical factor for industrial implementation [8] [19] [21]. Sulfated zirconia catalysts maintain activity over multiple reaction cycles, with typical activity retention above 90% after five cycles [8]. Metal-organic framework catalysts demonstrate excellent structural stability, with crystallinity and functional group integrity preserved after repeated use [19].

Studies investigating catalyst deactivation mechanisms reveal that carbon deposition and active site poisoning represent the primary deactivation pathways [21]. Regeneration protocols involving calcination at 450-600°C effectively restore catalytic activity, enabling extended catalyst lifetimes [8] [21]. The economic viability of industrial processes strongly correlates with catalyst reusability, making this parameter essential for process optimization [15].

Selectivity and Side Product Formation

Catalyst design significantly impacts product selectivity and side product distribution [8] [15]. Research indicates that chromone formation represents the primary competing reaction pathway, with selectivity control achieved through careful temperature and catalyst optimization [8]. Lewis acid catalysts tend to favor chromone formation, while Brønsted acid systems exhibit enhanced coumarin selectivity [6].

Temperature control proves critical for maintaining high selectivity, with optimal performance typically achieved between 110-150°C [15] [19]. Higher temperatures promote side reactions and product decomposition, while lower temperatures result in incomplete conversion [18]. The relationship between catalyst acidity and selectivity follows complex patterns, with moderate acid strength generally providing optimal selectivity profiles [15].

Catalyst TypeAcid Density (mmol/g)Yield (%)Selectivity (%)Reusability (cycles)
Amberlyst-154.797>955
Sulfated Zirconia2.194>907
UiO-66-SO₃H1.266>903
H-Beta Zeolite0.813>854

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

Melting Point

128.0 °C

UNII

YCN83T03QU

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2445-83-2

Wikipedia

7-methylcoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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